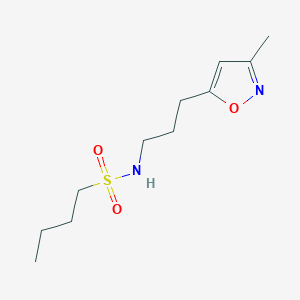
4-Ethyl-N-(2-hydroxy-4-methylsulfanylbutyl)-2,3-dioxopiperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-N-(2-hydroxy-4-methylsulfanylbutyl)-2,3-dioxopiperazine-1-carboxamide, also known as EMD 1214063, is a synthetic compound that has been developed for scientific research purposes. This compound has been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders.
Mecanismo De Acción
The exact mechanism of action of 4-Ethyl-N-(2-hydroxy-4-methylsulfanylbutyl)-2,3-dioxopiperazine-1-carboxamide 1214063 is not fully understood. However, it has been shown to inhibit the activity of a protein called histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression, and inhibition of this protein has been shown to have anti-tumor and anti-inflammatory effects.
Biochemical and Physiological Effects:
4-Ethyl-N-(2-hydroxy-4-methylsulfanylbutyl)-2,3-dioxopiperazine-1-carboxamide 1214063 has been shown to have anti-tumor and anti-inflammatory effects in preclinical studies. Additionally, this compound has been shown to have potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease. However, further research is needed to fully understand the biochemical and physiological effects of 4-Ethyl-N-(2-hydroxy-4-methylsulfanylbutyl)-2,3-dioxopiperazine-1-carboxamide 1214063.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-Ethyl-N-(2-hydroxy-4-methylsulfanylbutyl)-2,3-dioxopiperazine-1-carboxamide 1214063 is that it has been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders. Additionally, this compound has been shown to have potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease. However, one limitation of 4-Ethyl-N-(2-hydroxy-4-methylsulfanylbutyl)-2,3-dioxopiperazine-1-carboxamide 1214063 is that further research is needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on 4-Ethyl-N-(2-hydroxy-4-methylsulfanylbutyl)-2,3-dioxopiperazine-1-carboxamide 1214063. One area of research could be to further investigate the mechanism of action of this compound. Additionally, further research could be done to explore the potential therapeutic uses of 4-Ethyl-N-(2-hydroxy-4-methylsulfanylbutyl)-2,3-dioxopiperazine-1-carboxamide 1214063 for the treatment of neurodegenerative diseases, such as Alzheimer's disease. Finally, future research could focus on developing more effective and efficient synthesis methods for 4-Ethyl-N-(2-hydroxy-4-methylsulfanylbutyl)-2,3-dioxopiperazine-1-carboxamide 1214063.
Métodos De Síntesis
The synthesis of 4-Ethyl-N-(2-hydroxy-4-methylsulfanylbutyl)-2,3-dioxopiperazine-1-carboxamide 1214063 involves the reaction of 2-hydroxy-4-methylsulfanylbutylamine with ethyl acetoacetate to form the corresponding diester. The diester is then reacted with phosgene to form the corresponding acid chloride, which is then reacted with N-methylpiperazine to form the final product.
Aplicaciones Científicas De Investigación
4-Ethyl-N-(2-hydroxy-4-methylsulfanylbutyl)-2,3-dioxopiperazine-1-carboxamide 1214063 has been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders. In preclinical studies, this compound has been shown to inhibit the growth of tumor cells and reduce inflammation in animal models. Additionally, 4-Ethyl-N-(2-hydroxy-4-methylsulfanylbutyl)-2,3-dioxopiperazine-1-carboxamide 1214063 has been shown to have potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease.
Propiedades
IUPAC Name |
4-ethyl-N-(2-hydroxy-4-methylsulfanylbutyl)-2,3-dioxopiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O4S/c1-3-14-5-6-15(11(18)10(14)17)12(19)13-8-9(16)4-7-20-2/h9,16H,3-8H2,1-2H3,(H,13,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNOHKSWUIKXFPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NCC(CCSC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(4-Methylphenyl)sulfanylpropan-2-yl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2872182.png)
![(E)-N-(2-bromo-4-nitrophenyl)-2-cyano-3-[4-(2-methylpropoxy)phenyl]prop-2-enamide](/img/structure/B2872184.png)

![Methyl 4-((4-(methylthio)benzo[d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2872191.png)



![N-[2-[(6-methylsulfanyl-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide](/img/structure/B2872196.png)
![4-[1-(3,6-Dichloropyridine-2-carbonyl)piperidine-4-carbonyl]phenol](/img/structure/B2872197.png)



![N-[(2-chlorophenyl)(3-methoxyphenyl)methyl]but-2-ynamide](/img/structure/B2872204.png)
